An In-Depth Technical Guide to the Photophysical Properties of Fluorescent Brightener 134
An In-Depth Technical Guide to the Photophysical Properties of Fluorescent Brightener 134
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Brightener 134 (FB 134), chemically known as Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate, is a prominent member of the stilbene-triazine class of fluorescent whitening agents. These compounds are designed to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, a process that masks the inherent yellow cast of various materials, leading to a brighter, whiter appearance. While extensively used in industrial applications, the precise photophysical characteristics of FB 134 are of significant interest to researchers in various scientific fields, including materials science and bio-imaging, for its potential as a fluorescent probe. This technical guide provides a comprehensive overview of the core photophysical properties of Fluorescent Brightener 134, including its spectral characteristics, quantum yield, and fluorescence lifetime, alongside detailed experimental methodologies for their determination.
Core Photophysical Properties
The photophysical behavior of Fluorescent Brightener 134 is governed by its molecular structure, which features a central stilbene (B7821643) core responsible for its fluorescence, substituted with triazine rings that modulate its spectral properties.
Spectral Properties
Fluorescent Brightener 134 exhibits a characteristic absorption spectrum in the near-ultraviolet range and emits fluorescence in the blue portion of the visible spectrum.
Table 1: Spectral Properties of Fluorescent Brightener 134
| Property | Wavelength (nm) | Reference(s) |
| Maximum Absorption (λmax) | 348 - 350 | [1] |
| Estimated Emission Maximum (λem) | ~435 | [2][3] |
Note: The emission maximum is an estimate based on the closely related compound, Tinopal CBS-X, a distyryl biphenyl (B1667301) derivative.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For the broader class of 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives, to which Fluorescent Brightener 134 belongs, high fluorescence quantum yields have been reported.[4]
Table 2: Estimated Photophysical Parameters of Fluorescent Brightener 134
| Property | Value | Reference(s) |
| Estimated Fluorescence Quantum Yield (Φf) | 0.82 - 0.91 | [4] |
| Estimated Fluorescence Lifetime (τf) | Not explicitly found in searches; typically in the nanosecond range for similar stilbene derivatives. |
Note: The quantum yield is an estimate based on the general class of 4,4'-diaminostilbene-2,2'-disulfonic acid derivatives.
Experimental Protocols
Accurate determination of the photophysical properties of Fluorescent Brightener 134 requires standardized experimental procedures. The following sections outline the methodologies for measuring its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Methodology:
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Sample Preparation: Prepare a dilute solution of Fluorescent Brightener 134 in a suitable solvent (e.g., deionized water or ethanol). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
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Absorption Spectrum:
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Use a dual-beam UV-Visible spectrophotometer.
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Record the absorption spectrum over a wavelength range of 250 nm to 500 nm.
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The wavelength corresponding to the highest absorbance is the maximum absorption wavelength (λmax).
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Emission Spectrum:
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Use a spectrofluorometer.
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Excite the sample at its λmax (approximately 350 nm).
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Record the emission spectrum over a wavelength range of 400 nm to 600 nm.
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The wavelength corresponding to the peak of the emission spectrum is the maximum emission wavelength (λem).
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Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of Fluorescent Brightener 134 relative to a known standard.
Methodology:
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Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).
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Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample (Fluorescent Brightener 134) and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.
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Data Acquisition:
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Measure the absorbance of each solution at the chosen excitation wavelength.
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Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
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Data Analysis:
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Integrate the area under the emission spectrum for each solution.
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Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
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The slope of the resulting linear fits (Gradient) is proportional to the quantum yield.
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Calculate the quantum yield of the sample (Φsample) using the following equation:
Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)
where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
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Measurement of Fluorescence Lifetime
Objective: To determine the fluorescence lifetime of Fluorescent Brightener 134.
Methodology: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.
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Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
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Sample Preparation: Prepare a dilute solution of Fluorescent Brightener 134 in a suitable solvent.
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Data Acquisition:
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The sample is excited by the pulsed light source.
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The detector registers the arrival time of the emitted photons relative to the excitation pulse.
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A histogram of the arrival times of a large number of photons is built up, which represents the fluorescence decay curve.
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Data Analysis:
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The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I0 * exp(-t/τf)
where I0 is the intensity at time zero and τf is the fluorescence lifetime.
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Signaling Pathways and Logical Relationships
As Fluorescent Brightener 134 is a synthetic dye primarily used for its optical properties, there is no known involvement in biological signaling pathways. Its utility in a research context is as a fluorescent label or probe, where its photophysical properties are paramount for detection and quantification.
Conclusion
References
- 1. autechindustry.com [autechindustry.com]
- 2. TINOPAL CBS-X – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]
- 3. Optical Brightener FBA351 (Tinopal CBS-X, UVITEX NFW) | BESTCHEM Hungária Kft [bestchem.hu]
- 4. Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate | 93982-93-5 | Benchchem [benchchem.com]
